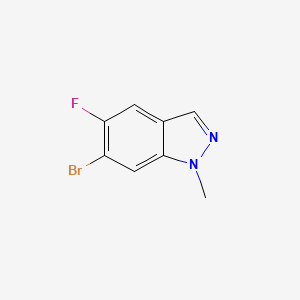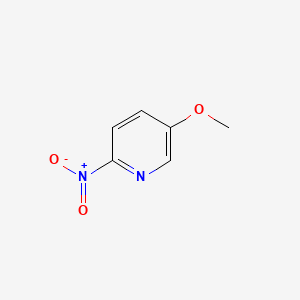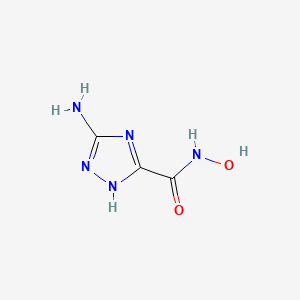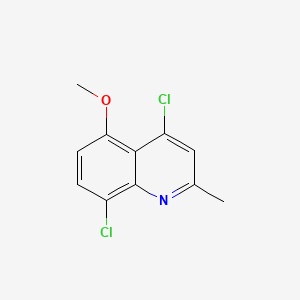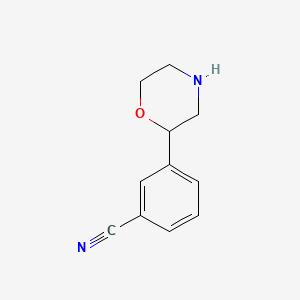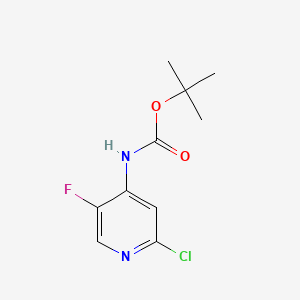
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
Overview
Description
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a chemical compound with the CAS Number: 1354223-67-8 . It has a molecular weight of 246.67 and its IUPAC name is tert-butyl 2-chloro-5-fluoro-4-pyridinylcarbamate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is represented by the formula C10H12ClFN2O2 . The InChI Code for this compound is 1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) .Physical And Chemical Properties Analysis
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
1. Synthesis and Characterization
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate has been utilized in various synthetic and characterization studies. For example, it has been used in the process development and pilot-plant synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved a one-pot, two-step telescoped sequence starting from readily available materials, demonstrating its versatility in organic synthesis (Li et al., 2012).
2. Applications in Drug Development
The compound has been involved in the preparation and reaction of various pharmaceutical intermediates. One study focused on the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, demonstrating its role in complex organic reactions (Padwa et al., 2003).
3. NMR Characterization
It has also been characterized using advanced techniques like 2D Heteronuclear NMR Experiments. Such studies are crucial for understanding the structural and chemical properties of the compound, which is vital for its application in various scientific fields (Aouine et al., 2016).
4. Role in PET Imaging Studies
Interestingly, derivatives of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate have been used in the development of novel PET probes for imaging mitochondrial complex I activity in the brain. This illustrates its potential in the field of diagnostic imaging and neuroscience research (Tsukada et al., 2014).
5. X-ray Diffraction Studies
Another study involved the synthesis, characterization, X-ray diffraction studies, and biological evaluation of a derivative of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, further showcasing its utility in material science and biology (Sanjeevarayappa et al., 2015).
Safety and Hazards
This compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCIYPWZVRMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857137 | |
| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate | |
CAS RN |
1354223-67-8 | |
| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


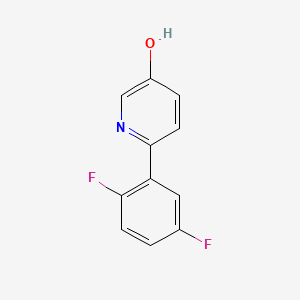
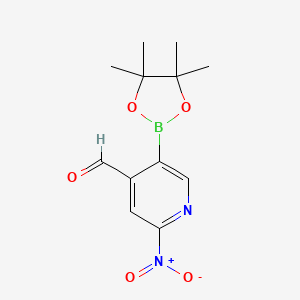
![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)
![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)
